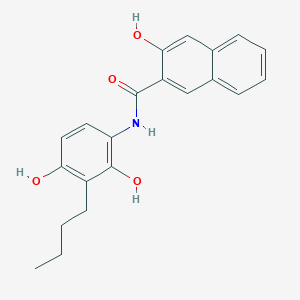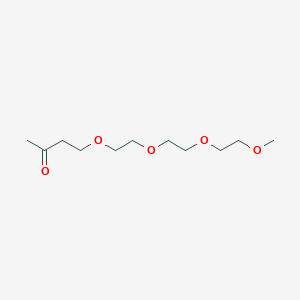![molecular formula C24H29N3O4 B14370041 N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide CAS No. 90806-72-7](/img/structure/B14370041.png)
N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide is a complex organic compound with a molecular formula of C21H27N3O3. This compound is known for its unique chemical structure, which includes a cyclohexyl ring, a nitro group, and a phenylbenzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with N,N-diethylcyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-amino-N-phenylbenzamide.
Substitution: Formation of substituted derivatives on the phenyl ring.
Hydrolysis: Formation of 4-nitrobenzoic acid and N,N-diethylcyclohexylamine.
Aplicaciones Científicas De Investigación
N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
N,N-Diethylcarbamoyl chloride: Used in the synthesis of various organic compounds.
4-Nitrobenzoic acid: A precursor in the synthesis of N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide.
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring, a nitro group, and a phenylbenzamide moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research applications.
Propiedades
Número CAS |
90806-72-7 |
|---|---|
Fórmula molecular |
C24H29N3O4 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-[1-(diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C24H29N3O4/c1-3-25(4-2)23(29)24(17-9-6-10-18-24)26(20-11-7-5-8-12-20)22(28)19-13-15-21(16-14-19)27(30)31/h5,7-8,11-16H,3-4,6,9-10,17-18H2,1-2H3 |
Clave InChI |
FXXGFKAZAQHDTN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1(CCCCC1)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


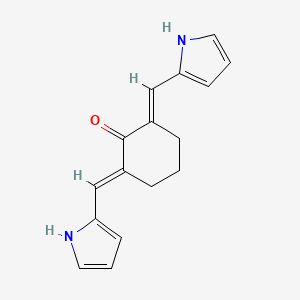
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
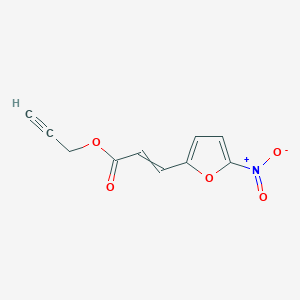

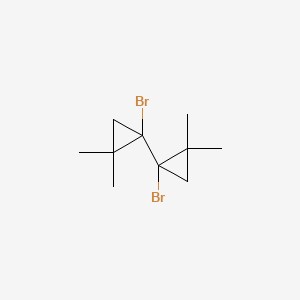

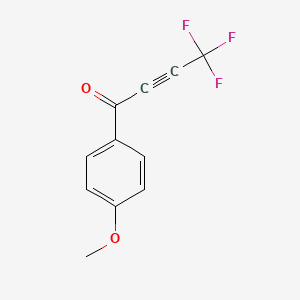
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
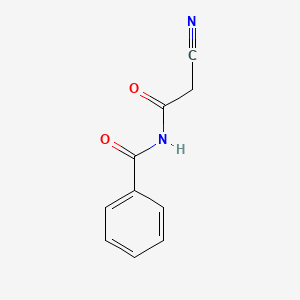
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
